Acetochlor mercapturate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H28N2O5S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C19H28N2O5S/c1-5-15-9-7-8-13(3)18(15)21(12-26-6-2)17(23)11-27-10-16(19(24)25)20-14(4)22/h7-9,16H,5-6,10-12H2,1-4H3,(H,20,22)(H,24,25)/t16-/m0/s1 |
InChI Key |
GHLGULDIYITSCS-INIZCTEOSA-N |
Isomeric SMILES |
CCC1=CC=CC(=C1N(COCC)C(=O)CSC[C@@H](C(=O)O)NC(=O)C)C |
Canonical SMILES |
CCC1=CC=CC(=C1N(COCC)C(=O)CSCC(C(=O)O)NC(=O)C)C |
Synonyms |
acetochlor mercapturate |
Origin of Product |
United States |
Mechanisms of Acetochlor Mercapturate Formation
Initial Glutathione (B108866) Conjugation of Acetochlor (B104951)
The first and rate-limiting step in the detoxification of acetochlor is its conjugation with the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine). unesp.br This reaction targets the electrophilic nature of the acetochlor molecule, attaching the nucleophilic thiol group of glutathione's cysteine residue. This conjugation significantly increases the water solubility of the xenobiotic and marks it for further processing and eventual elimination. unesp.br
The conjugation of acetochlor with glutathione is predominantly catalyzed by a supergene family of detoxification enzymes known as Glutathione S-Transferases (GSTs). unesp.brnih.gov These enzymes are crucial in protecting cells from a wide array of electrophilic compounds. nih.gov In the context of acetochlor, GSTs facilitate the nucleophilic attack of the glutathione thiol group on the acetochlor molecule, leading to the formation of a glutathione S-conjugate.
Research has demonstrated that exposure to acetochlor can induce higher GST activity in various plant species, including maize, sorghum, and wheat. This enzymatic action is considered a primary reason for the herbicide's selectivity in these tolerant crops. researchgate.netunesp.br Studies have observed significant increases in GST activity in these plants following acetochlor treatment, indicating an adaptive response to metabolize the herbicide efficiently. unesp.brunesp.br
Table 1: Increase in Glutathione S-Transferase (GST) Activity in Different Crops 48 Hours After Acetochlor Treatment
| Crop | Increase in GST Activity (%) Compared to Control |
|---|---|
| Maize (Zea mays L.) | 105% |
| Sorghum (Sorghum bicolor L.) | 148% |
| Wheat (Triticum aestivum L.) | 118% |
While enzymatic catalysis by GSTs is the primary mechanism, the possibility of non-enzymatic conjugation of acetochlor with glutathione exists. nih.gov This spontaneous reaction can occur due to the inherent nucleophilicity of the glutathione thiol group and the electrophilic nature of the acetochlor molecule. nih.gov However, the rate of non-enzymatic conjugation is generally significantly lower than the enzyme-catalyzed reaction. The efficiency and speed of GSTs make enzymatic conjugation the far more biologically relevant pathway for acetochlor detoxification. nih.gov
Downstream Processing of Glutathione Conjugates
Following its formation, the acetochlor-glutathione conjugate undergoes a series of catabolic steps to form the final mercapturic acid. nih.govwikipedia.org This downstream processing involves the sequential cleavage of amino acid residues from the glutathione moiety. wikipedia.org
The first step in the breakdown of the glutathione conjugate is the removal of the γ-glutamyl residue. nih.govwikipedia.org This reaction is catalyzed by the enzyme γ-glutamyltranspeptidase (GGT). wikipedia.orgresearchgate.net GGT is typically located on the outer surface of cell membranes and acts on extracellular glutathione and glutathione S-conjugates. researchgate.net The action of this enzyme yields a dipeptide conjugate, S-(acetochlor)-cysteinylglycine.
The resulting S-(acetochlor)-cysteinylglycine dipeptide is then acted upon by various cell-surface dipeptidases. nih.govwikipedia.org These enzymes cleave the glycine (B1666218) residue from the dipeptide conjugate. wikipedia.org The product of this hydrolysis is the corresponding cysteine conjugate, S-(acetochlor)-L-cysteine.
The final step in the mercapturic acid pathway is the N-acetylation of the cysteine conjugate's free amino group. nih.govwikipedia.org This reaction is catalyzed by the enzyme cysteine S-conjugate N-acetyltransferase (NAT). nih.gov The acetylation of S-(acetochlor)-L-cysteine results in the formation of N-acetyl-S-(acetochlor)-L-cysteine, which is the mercapturic acid known as acetochlor mercapturate. nih.govnih.gov This final product is a highly water-soluble, less toxic metabolite that can be efficiently eliminated from the body, primarily through urine. wikipedia.orgsigmaaldrich.com
Theoretical and Computational Modeling of Conjugation Pathways
The formation of this compound from its parent compound involves a multi-step enzymatic cascade, primarily initiated by conjugation with glutathione (GSH). Computational chemistry methods, including molecular docking, quantum mechanics (QM), and molecular dynamics (MD) simulations, are instrumental in modeling these complex biological reactions.
The initial and rate-limiting step in the formation of this compound is the conjugation of acetochlor with the tripeptide glutathione, a reaction catalyzed by glutathione S-transferases (GSTs). researchgate.net This reaction involves the nucleophilic attack of the thiolate group of glutathione on the electrophilic carbon of acetochlor's chloroacetyl group, leading to the displacement of the chlorine atom.
Molecular Docking Studies: Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a macromolecule (protein). In the context of acetochlor, docking simulations can be employed to model its interaction with the active site of various GST isoforms. While specific docking studies for acetochlor with GST are not extensively detailed in the reviewed literature, the general methodology involves placing the acetochlor molecule into the enzyme's binding pocket in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose. Such studies can identify key amino acid residues involved in substrate recognition and catalysis. For instance, studies on other chloroacetamide herbicides have utilized molecular docking to understand their interaction with GSTs. ekb.eg
Quantum Mechanics (QM) Calculations: QM methods can provide detailed insights into the reaction mechanism of the conjugation process. These calculations can be used to determine the electronic structure of the reactants, transition states, and products. By calculating the activation energy, QM studies can elucidate the feasibility of the reaction pathway. For the conjugation of acetochlor with glutathione, QM calculations could be used to model the nucleophilic substitution reaction, confirming the mechanism and identifying the energetic barriers involved.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the enzyme-substrate complex over time. An MD simulation of an acetochlor-GST-GSH ternary complex could reveal the conformational changes that occur during the binding and catalytic process. researchgate.netnih.gov These simulations can help to understand the stability of the complex and the role of specific residues in orienting the substrates for efficient catalysis. While specific MD simulations for the acetochlor-GST complex are not prominently featured in the literature, the methodology is well-established for studying enzyme dynamics. jmcs.org.mxresearchgate.net
Following the initial conjugation with glutathione, the resulting acetochlor-glutathione conjugate undergoes further processing to form the final mercapturate. This involves the sequential cleavage of two amino acid residues from the glutathione moiety.
Role of γ-Glutamyltranspeptidase (GGT): The first step in the breakdown of the acetochlor-glutathione conjugate is the removal of the γ-glutamyl residue, catalyzed by the enzyme γ-glutamyltranspeptidase (GGT). mdpi.commdpi.com Theoretical modeling of this step would involve docking the acetochlor-glutathione conjugate into the active site of GGT to understand the substrate recognition mechanism. QM/MM (Quantum Mechanics/Molecular Mechanics) simulations could then be employed to model the enzymatic cleavage of the peptide bond.
Action of Dipeptidases: The resulting S-(acetochlor)-cysteinylglycine is then acted upon by a dipeptidase, which cleaves the glycine residue to yield S-(acetochlor)-cysteine. expasy.org Similar to the GGT-mediated step, computational modeling can be used to study the interaction of the substrate with the dipeptidase active site and to model the catalytic mechanism.
N-Acetylation by N-Acetyltransferase: The final step in the formation of this compound is the N-acetylation of the cysteine conjugate, catalyzed by an N-acetyltransferase. This reaction adds an acetyl group from acetyl-CoA to the amino group of the cysteine residue. Molecular docking and MD simulations can be utilized to model the binding of S-(acetochlor)-cysteine and acetyl-CoA to the enzyme's active site, and QM/MM methods can elucidate the mechanism of the acetyl transfer.
While comprehensive computational studies modeling the entire pathway of this compound formation are not extensively available, related research provides a strong foundation for such investigations. For example, computational docking analysis has been used to suggest a covalent binding mechanism between acetochlor and the active site of glutathione peroxidase 4 (GPX4). nih.gov Although GPX4 is not directly involved in mercapturate formation, this study demonstrates the utility of computational methods in understanding the interaction of acetochlor with glutathione-related enzymes.
The application of these theoretical and computational approaches provides a detailed molecular-level understanding of the enzymatic processes involved in the detoxification of acetochlor. The insights gained from such studies are invaluable for predicting the metabolic fate of related compounds and for understanding the factors that influence the efficiency of this important detoxification pathway.
Comparative Metabolic Fate of Acetochlor Mercapturate Precursors Across Biological Systems
Mammalian Metabolic Pathways of Acetochlor (B104951) (excluding human clinical data)
In mammals, acetochlor undergoes extensive metabolism following absorption. The primary metabolic pathway involves conjugation with glutathione (B108866) (GSH), which is a crucial detoxification process. This initial conjugate then undergoes further biotransformation, leading to the formation of various metabolites, including acetochlor mercapturate, which are subsequently excreted.
Excretion Route Dynamics: Urinary versus Biliary Disposition of Conjugates
The elimination of acetochlor metabolites in mammals occurs through two primary routes: urinary and biliary excretion. The balance between these pathways is influenced by factors such as dose and sex. In rats, following oral administration, a significant portion of the administered dose is eliminated in both urine and feces. epa.govepa.gov Studies with bile duct-cannulated rats have demonstrated that fecal elimination is largely due to biliary excretion, indicating that acetochlor is well-absorbed. epa.govepa.gov
At a lower dose (10 mg/kg), female rats tend to excrete a greater percentage of acetochlor-derived radioactivity in the urine compared to male rats. epa.gov Conversely, male rats show a higher percentage of fecal excretion. epa.gov At a higher dose (200 mg/kg), urinary elimination decreases in both sexes, with a corresponding increase in biliary and subsequent fecal elimination. epa.gov This suggests a potential saturation of renal excretion pathways at higher doses. The excretion kinetics are biphasic, with a rapid initial phase of elimination followed by a slower phase. epa.govepa.gov Both glucuronide and glutathione conjugates of acetochlor have been identified in the bile of rats. epa.gov
| Sex | Dose | Urine | Feces (Biliary) |
|---|---|---|---|
| Male | 10 mg/kg | ~70% | >13-37% |
| Female | 10 mg/kg | ~77% | Lower than males |
| Male | 200 mg/kg | ~52% | Increased |
| Female | 200 mg/kg | ~65% | Increased |
Interspecies Variations in this compound Formation and Disposition
Significant variations in the metabolic fate of acetochlor are observed across different mammalian species. While the initial step of glutathione conjugation is common, the subsequent pathways and primary excretion products can differ substantially.
Rats: In rats, the primary metabolic pathway involves glutathione conjugation, followed by enterohepatic circulation. fao.org The glutathione conjugates excreted in the bile are further metabolized by gut microflora, leading to the formation of S-methyl sulfoxide and other S-methyl metabolites. fao.org The major biotransformation product found in rat urine is the mercapturic acid conjugate of acetochlor after the removal of the ethoxymethyl side chain. epa.gov
Mice: In contrast to rats, the metabolism of acetochlor in mice primarily proceeds through O-dealkylation and subsequent glucuronidation, with these glucuronide conjugates being excreted mainly in the urine. fao.org
Monkeys: In Rhesus monkeys, glutathione conjugation and the subsequent mercapturic acid pathway are the preferential routes of metabolism. fao.org However, due to a higher molecular weight threshold for biliary excretion in primates compared to rats, these metabolites are primarily excreted via the urine rather than the bile. fao.org This difference in excretion route means that the metabolites are not subjected to the same degree of enterohepatic circulation and microbial metabolism as seen in rats. fao.org The main metabolites identified in monkey urine include tert-amide mercapturic acid, O-glucuronic acid conjugate of O-dealkylated acetochlor, and sec-amide mercapturic acid. mdpi.com
| Species | Primary Metabolic Pathway | Primary Excretion Route | Major Metabolites |
|---|---|---|---|
| Rat | Glutathione conjugation, enterohepatic circulation | Urine and Bile/Feces | Mercapturic acid conjugates, S-methyl sulfoxides |
| Mouse | O-dealkylation and glucuronidation | Urine | Glucuronide conjugates |
| Monkey | Glutathione conjugation (mercapturic acid pathway) | Urine | Tert-amide mercapturic acid, O-glucuronic acid conjugates, sec-amide mercapturic acid |
Formation of Related Thioether Metabolites (e.g., Thiolactic Acid Conjugates, Sulfoxides)
Following the initial glutathione conjugation, the resulting acetochlor-GSH conjugate undergoes a series of enzymatic modifications to form various thioether metabolites. The glutathione moiety is sequentially cleaved to form the corresponding cysteine and ultimately the N-acetylcysteine (mercapturic acid) conjugate. who.int The most abundant metabolite identified in rat urine is the sec-amide mercapturic acid conjugate. who.int
In rats, the enterohepatic circulation of biliary metabolites plays a crucial role in the formation of other sulfur-containing derivatives. who.int The thiol products resulting from the action of microbial C-S lyases in the gastrointestinal tract can be reabsorbed. who.int These reabsorbed thiols can then undergo further metabolism, including S-methylation and subsequent S-oxidation, leading to the formation of sulfoxides and sulfones. epa.govepa.gov The identification of hydroxylated side-chain and sulfoxide analogues in excreta confirms this metabolic route. who.int While less detailed in the provided search results, the formation of thiolactic acid conjugates is also a potential pathway for the metabolism of cysteine conjugates.
Plant Metabolic Pathways of Acetochlor
The selective phytotoxicity of acetochlor is largely dependent on the ability of different plant species to rapidly detoxify the herbicide. Similar to mammals, the primary detoxification mechanism in plants involves conjugation with endogenous thiols.
Homoglutathione (B101260) and Glutathione Conjugation in Various Plant Species
In plants, acetochlor is initially converted to thioether conjugates. cambridge.orgcambridge.org This conjugation is predominantly with glutathione (GSH). cambridge.org However, in certain legume species, such as soybeans, alfalfa, and mung beans, the initial conjugation is with homoglutathione (hGSH), a homolog of glutathione. cambridge.orgcambridge.org In contrast, other legumes like sicklepod and hemp sesbania utilize glutathione for conjugation. cambridge.org The formation of these conjugates is a key detoxification step, as they are generally less phytotoxic than the parent herbicide. This conjugation is mediated by glutathione S-transferase (GST) enzymes.
| Plant Species | Primary Conjugating Thiol |
|---|---|
| Corn (Zea mays) | Glutathione (GSH) |
| Sorghum (Sorghum bicolor) | Glutathione (GSH) |
| Soybean (Glycine max) | Homoglutathione (hGSH) |
| Alfalfa (Medicago sativa) | Homoglutathione (hGSH) |
| Mung bean (Vigna radiata) | Homoglutathione (hGSH) |
| Sicklepod (Senna obtusifolia) | Glutathione (GSH) |
| Hemp sesbania (Sesbania herbacea) | Glutathione (GSH) |
Differential Metabolism of Acetochlor in Tolerant versus Susceptible Plant Seedlings
The primary factor determining the selective phytotoxicity of acetochlor is the rate at which different plant species can metabolize the herbicide. cambridge.orgcambridge.org Tolerant plant seedlings metabolize acetochlor more readily than susceptible seedlings. cambridge.orgcambridge.org This rapid detoxification in tolerant species is attributed to higher levels of GST activity and/or higher concentrations of glutathione or homoglutathione. oup.com For example, tolerant corn hybrids exhibit higher GST activity, which allows for faster conjugation and detoxification of chloroacetanilide herbicides compared to susceptible hybrids. cambridge.org In both tolerant and susceptible plants, the dominant mode of detoxification is through conjugation with either glutathione or homoglutathione. cambridge.org The difference lies in the efficiency of this process, with tolerant species effectively preventing the herbicide from reaching its site of action at toxic concentrations.
Subsequent Metabolites Derived from Thiol Conjugates in Plant Tissues
The initial step in the detoxification of acetochlor within plant tissues is its conjugation with the tripeptide thiol, glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs) tandfonline.comresearchgate.net. This process forms a glutathione S-conjugate, which is the precursor to this compound. Following this initial conjugation, the acetochlor-GSH conjugate undergoes sequential enzymatic degradation within the plant cells.
This catabolic process typically involves the cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety of the conjugate nih.govnih.gov. Enzymes such as γ-glutamyl transpeptidases (GGT) and various peptidases are involved in this processing nih.govnih.gov. The degradation proceeds through the formation of an intermediate cysteinylglycine S-conjugate, and subsequently, a cysteine S-conjugate nih.gov. This cysteine conjugate is a key intermediate. In some instances, this cysteine derivative can be further metabolized, for example, through N-acylation with malonic acid to form a malonylcysteine conjugate semanticscholar.org. These subsequent metabolic steps render the herbicide progressively more polar and less phytotoxic, facilitating its sequestration within the plant cell, often in the vacuole, or incorporation into insoluble residues researchgate.net.
Microbial Metabolism of Acetochlor in Environmental Matrices
In environmental settings such as soil and water, the transformation and degradation of acetochlor are predominantly driven by microbial activity frontiersin.orgnih.gov. Microbial communities play a critical role in the breakdown of this herbicide, influencing its persistence, mobility, and the nature of its terminal residues frontiersin.orgnih.gov. Both aerobic and anaerobic microorganisms contribute to its degradation through various metabolic pathways frontiersin.orgnih.gov.
Microbial communities in soil and sludge are capable of completely degrading acetochlor through pathways that include dechlorination, hydroxylation, and dealkylation nih.govresearchgate.net. A significant pathway, particularly under anaerobic conditions, involves the transformation of acetochlor into various sulfur-containing products nih.govacs.orgnih.gov.
In anoxic environments, sulfate-reducing bacteria, such as Cupidesulfovibrio sp. SRB-5, play a crucial role nih.govacs.org. These bacteria reduce sulfate to sulfide, which then abiotically attacks the carbon-chlorine bond of the acetochlor molecule nih.govacs.org. This initial reaction forms sulfur-containing intermediates like acetochlor-thioalcohol and dis-S-acetochlor nih.gov. These intermediates are then subject to further microbial degradation, leading to the formation of more stable and often more mobile metabolites, including acetochlor ethanesulfonic acid nih.govacs.org. This process of thiol-substitution dechlorination is a dominant degradation pathway in anaerobic systems nih.gov.
The microbial breakdown of acetochlor in soil leads to the formation of two major, well-documented environmental degradates: acetochlor ethanesulfonic acid (ESA) and acetochlor oxanilic acid (OA) nih.govresearchgate.net. The formation of these acidic metabolites is a result of the extensive microbial processing of the initial herbicide molecule.
The pathway to these degradates often begins with the formation of a glutathione conjugate in the soil, similar to the process in plants fao.org. This conjugation is considered an initial step in the soil metabolism pathway fao.org. The resulting acetochlor-glutathione conjugate is rapidly degraded by soil microorganisms, with the acetochlor S-cysteine conjugate being a key intermediate fao.org. Further microbial oxidation and cleavage of the sulfur-containing side chain of these intermediates lead to the formation of the highly polar and mobile acetochlor ESA nih.govepa.gov. Another degradate, a thioacetic acid sulfoxide, has also been identified in soil metabolism studies epa.gov. The formation of these sulfonic acid and oxanilic acid metabolites represents a significant detoxification process in the environment, though their increased mobility can lead to potential transport into groundwater systems epa.gov.
Metabolite Summary
The table below summarizes the key metabolites of acetochlor discussed in this article.
| Metabolite Name | Biological System | Description |
| Acetochlor-Glutathione Conjugate | Plant Tissues & Soil | Initial product of detoxification formed by the action of Glutathione S-transferases. |
| Acetochlor-Cysteinylglycine Conjugate | Plant Tissues | An intermediate formed by the removal of the glutamate residue from the glutathione conjugate. |
| Acetochlor-Cysteine Conjugate | Plant Tissues & Soil | A key intermediate formed by the removal of the glycine residue; precursor to further metabolites. |
| Acetochlor-Malonylcysteine Conjugate | Plant Tissues | A further processed conjugate formed by N-acylation, aiding in sequestration. |
| Acetochlor Ethanesulfonic Acid (ESA) | Soil (Microbial) | A major, polar, and mobile environmental degradate formed through microbial oxidation. nih.gov |
| Acetochlor Oxanilic Acid (OA) | Soil (Microbial) | A major polar environmental degradate formed through microbial pathways. nih.gov |
| Acetochlor-Thioalcohol | Soil (Anaerobic Microbial) | An early intermediate formed by the abiotic reaction of acetochlor with microbially-produced sulfide. nih.gov |
| Dis-S-Acetochlor | Soil (Anaerobic Microbial) | An early intermediate formed by the abiotic reaction of acetochlor with microbially-produced sulfide. nih.gov |
| Acetochlor Thioacetic Acid Sulfoxide | Soil (Microbial) | A sulfur-containing environmental degradate identified in soil metabolism studies. epa.gov |
Environmental Transformation and Transport of Acetochlor Derived Sulfur Metabolites
Soil Degradation Pathways of Acetochlor (B104951) Conjugates and Derivatives
Upon introduction into the soil environment, acetochlor undergoes rapid transformation, primarily mediated by microbial activity. This leads to the formation of several key metabolites, including acetochlor ethanesulfonic acid (ESA) and acetochlor oxanilic acid (OA), which are notable for their persistence and mobility.
The degradation of acetochlor in soil is predominantly a biotic process, with microbial metabolism being the main pathway. who.int Microorganisms play a crucial role in the initial breakdown of the parent compound into its various degradates. Following the formation of acetochlor mercapturate through conjugation with glutathione (B108866), further microbial and enzymatic activities lead to the creation of the more stable ESA and OA metabolites.
While biotic processes are dominant, abiotic factors also contribute to the fate of these metabolites. The soil matrix, with its diverse components like clay minerals and organic matter, provides surfaces for sorption, which can influence the availability of the metabolites for microbial degradation or transport. The interaction between biotic and abiotic factors creates a dynamic system where processes like degradation, sorption to soil surfaces, and leaching occur simultaneously.
The rate at which acetochlor and its derivatives degrade in soil is significantly influenced by various soil characteristics. Microbial activity is a primary driver; soils with robust and active microbial populations tend to exhibit faster degradation of the parent compound.
Soil organic matter and clay content also play a critical role. Acetochlor's persistence and mobility are linked to these properties; for instance, its half-life was found to be 10 days in a no-tillage system (higher organic matter on the surface) compared to 29 days in a conventional tillage system. awsjournal.org Higher organic matter can lead to increased sorption of acetochlor, which may initially accelerate degradation by concentrating the chemical for microbial action but can also lead to stronger binding, potentially making it less available over time. epa.gov In one study, acetochlor's half-life varied from 8-9 days in sandy loam to 26 days in clay loam soils. epa.gov
The table below summarizes the dissipation half-life of Acetochlor under different soil conditions.
| Soil Type | Tillage System | Organic Matter (%) | pH | Half-Life (DT50) in Days |
| Sandy Loam | - | 2.9 | - | 8-9 |
| Silt Loam | - | 1.7 | 5.7 | 14-36 |
| Clay Loam | - | - | - | 26 |
| Paleudult | No-Tillage | - | - | 10 |
| Paleudult | Conventional | - | - | 29 |
This table is generated based on data from multiple sources. awsjournal.orgepa.gov
The primary degradation products, acetochlor ESA and acetochlor OA, are significantly more stable and water-soluble than the parent compound. These metabolites are frequently detected in soil, indicating their persistence. researchgate.net Studies have shown that these metabolites can be detected in soil as early as seven days after the application of acetochlor, signaling rapid formation. researchgate.net Their presence deep within the soil profile in some studies further confirms their persistence and mobility. For example, the oxanilic and sulfonic acid degradates were detected down to a depth of 18 inches in a silt loam soil. epa.gov These compounds are considered the most prominent environmental degradates found in soil, each often accounting for more than 10% of the initially applied acetochlor. who.int
Aquatic Environmental Fate of Polar Acetochlor Degradates
The physical and chemical properties of acetochlor's acid metabolites, particularly their high water solubility, predispose them to transport from soil into aquatic environments. wistatedocuments.org This mobility has led to their widespread detection in both groundwater and surface water systems.
The transformation of acetochlor into its polar ESA and OA metabolites significantly increases the risk of groundwater contamination. wistatedocuments.org These degradates are less likely to adsorb to soil particles and more likely to be transported with soil water through the soil profile. Consequently, acetochlor ESA and OA are among the most frequently detected pesticide-related compounds in groundwater in agricultural regions. nc.gov
Numerous studies have documented that these metabolites are found more frequently and at higher concentrations than the parent acetochlor in groundwater samples. dss.go.thresearchgate.net For example, in a study of Iowa groundwater, the sulfonic and oxanilic metabolites were present in nearly 75% of samples, detected 3 to 45 times more frequently than their parent compounds. dss.go.th The median summed concentration of the six key metabolites was 1.2 µg/L, while the median for the parent compounds was less than 0.05 µg/L. dss.go.th This demonstrates that analyzing only for the parent herbicide would significantly underestimate the impact on groundwater quality.
Similar to groundwater, surface water bodies are also susceptible to contamination by acetochlor's polar degradates. Runoff from treated fields, especially following rainfall events after herbicide application, and discharge from tile drainage systems are major transport pathways. nih.gov
All surface water samples in one major study contained at least one of the acetochlor metabolites, with individual metabolites being detected from 2 to over 100 times more frequently than the parent compounds. dss.go.th The median summed concentration of the metabolites in surface water was 6.4 µg/L, compared to 0.13 µg/L for the parent herbicides. dss.go.th The prevalence of these compounds in streams, particularly in tile-drained agricultural watersheds, confirms that they are readily transported from fields to surface water systems. nih.govillinois.edu
The following table illustrates the comparative detection frequency of Acetochlor and its metabolites in various water sources from a study in Iowa.
| Compound | Detection in Groundwater (%) | Detection in Surface Water (%) |
| Acetochlor (Parent) | 1.8 | 0.9 |
| Acetochlor ESA | 33.6 | 77.0 |
| Acetochlor OA | 24.5 | 54.0 |
This table is generated based on data from K. E. Schilling, et al. dss.go.th
Photodegradation and Hydrolysis Stability of Related Metabolites in Environmental Compartments
Research on the environmental fate of acetochlor primarily focuses on the parent compound. Studies indicate that acetochlor itself is stable to hydrolysis under typical environmental pH conditions. epa.gov Similarly, its degradation through photolysis in water and on soil surfaces is generally considered a minor dissipation pathway for the parent compound. epa.govepa.gov The primary mechanism for acetochlor degradation in the environment is microbial metabolism, which leads to the formation of a variety of metabolites. epa.gov
While the formation of this compound is a known metabolic pathway, particularly in biological systems, its subsequent stability and degradation through abiotic processes like photodegradation and hydrolysis in soil and water have not been the subject of extensive research. nih.govresearchgate.netresearchgate.netcdc.gov The focus of existing literature is predominantly on the degradation of the parent acetochlor molecule and the identification of its various transformation products. nih.govresearchgate.netnih.gov
Therefore, a comprehensive analysis of the photodegradation and hydrolysis stability of this compound, including degradation rates and half-lives in different environmental matrices, cannot be provided at this time due to the lack of specific research data.
Future Directions in Acetochlor Mercapturate Research
Elucidation of Novel Metabolic Pathways and Unidentified Metabolites
A primary focus of future research will be the comprehensive mapping of acetochlor's metabolic pathways and the identification of previously uncharacterized metabolites. Studies have shown that acetochlor (B104951) is extensively metabolized, with acetochlor mercapturate (ACM) being a prominent early metabolite in humans. osti.govresearchgate.netcdc.gov However, the proportion of ACM relative to other metabolites can vary depending on the level of exposure, suggesting that at lower, more chronic exposure levels, other pathways may become more significant. osti.govresearchgate.netcdc.gov In fact, at lower exposure levels, unmetabolized acetochlor can be as abundant as ACM, and another tentatively identified metabolite, N-(ethoxymethyl)-2-ethyl-6-methylaniline, appears to be important. osti.govcdc.gov
The degradation of acetochlor is not limited to biological systems. Photodegradation in water, for instance, can produce at least twelve different photoproducts through processes like dechlorination, hydroxylation, and cyclization. akjournals.com Similarly, microbial communities in soil and sludge can degrade acetochlor through various reactions including dechlorination, hydroxylation, deethoxymethylation, and cyclization, leading to a host of different breakdown products. fao.org
Future investigations will need to employ advanced analytical techniques, such as high-resolution mass spectrometry, to identify and quantify these and other novel metabolites in various environmental and biological matrices. cambridge.org This will provide a more complete picture of the metabolic fate of acetochlor beyond the initial formation of this compound.
Application of Advanced Omics Approaches in Metabolism Studies (e.g., Metabolomics, Proteomics to Characterize Enzyme Systems)
The application of "omics" technologies promises to revolutionize our understanding of this compound metabolism. Metabolomics, the large-scale study of small molecules, can provide a snapshot of the metabolic state of an organism upon exposure to acetochlor. A study on zebrafish exposed to acetochlor utilized a metabolomics approach which revealed significant alterations in prostaglandin (B15479496) (PG) metabolites, suggesting that acetochlor can disrupt key signaling pathways. mdpi.comresearchgate.net This highlights the potential of metabolomics to uncover unexpected biological effects and identify novel biomarkers of exposure.
Proteomics, the study of the entire protein complement of a cell or organism, is particularly well-suited for identifying and characterizing the enzyme systems responsible for this compound formation. The initial and crucial step in this pathway is the conjugation of acetochlor with glutathione (B108866), a reaction catalyzed by Glutathione S-transferases (GSTs). nih.govnih.gov Proteomic analyses of GST isoforms in various organisms can help identify the specific enzymes with the highest activity towards acetochlor. nih.govnih.govlsu.edunih.govmdpi.com For example, a proteomic analysis of mouse liver mitochondria successfully identified several GST isoforms, demonstrating the feasibility of this approach to pinpoint the specific enzymes involved in detoxification pathways within subcellular compartments. nih.govnih.gov By applying similar proteomic strategies to organisms exposed to acetochlor, researchers can identify the key GSTs and other enzymes involved in the mercapturate pathway, providing critical information for understanding species-specific differences in metabolism.
Integrative omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, will be particularly powerful. For instance, a study on zebrafish combined transcriptomics and lipidomics to reveal that acetochlor exposure leads to oxidative stress and ferroptosis. researchgate.net Such multi-omics studies can provide a holistic view of the cellular response to acetochlor and help to construct detailed models of its metabolic and toxicological pathways.
Development of Predictive Models for Environmental Fate and Biotransformation of Metabolites
Predictive modeling is an essential tool for assessing the environmental risk of pesticides and their metabolites. Several models are already in use to predict the environmental fate of acetochlor, including the Pesticide Root Zone Model (PRZM), the Exposure Analysis Modeling System (EXAMS), and the Root Zone Water Quality Model (RZWQM). researchgate.netnih.gov These models can simulate the movement and degradation of acetochlor in soil and water, but their accuracy is dependent on the quality of the input data, particularly degradation rates in different soil layers. nih.gov Research has shown that the degradation of acetochlor in subsoil can be rapid, a factor that needs to be accurately represented in these models to improve their predictive power for groundwater contamination risk. nih.gov
Advanced Comparative Biochemical Studies Across Diverse Organisms to Understand Biotransformation Diversification
Understanding the diversity of acetochlor biotransformation across a wide range of organisms is crucial for a complete ecological risk assessment. Significant differences in acetochlor metabolism have already been observed between species. For example, in laboratory studies, rat liver microsomes metabolize acetochlor to its intermediate, 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), at a different rate than human liver microsomes. nih.gov
Comparative studies in plants have also revealed important differences in metabolic capacity. Tolerant plants, such as corn, metabolize acetochlor more rapidly than susceptible plants like wheat. osti.govakjournals.comcambridge.org The primary initial step in both tolerant and susceptible plants is the formation of thioether conjugates, predominantly with glutathione in most species, but with homoglutathione (B101260) in some legumes. cambridge.org The rate of this conjugation reaction appears to be a key determinant of a plant's tolerance to the herbicide. cambridge.org
Future research should expand these comparative studies to a broader range of organisms, including different vertebrate and invertebrate species, as well as diverse microbial communities. nih.gov Investigating the enzymology of acetochlor conjugation in these organisms will help to elucidate the evolution of detoxification pathways and identify species that may be particularly vulnerable to acetochlor toxicity. For instance, studies in fish have shown that acetochlor can cause oxidative stress and genotoxicity, highlighting the importance of understanding its metabolic fate in aquatic ecosystems. nih.govnih.gov A deeper understanding of the comparative biochemistry of this compound formation and subsequent metabolism will provide a more robust foundation for assessing the ecological impacts of this widely used herbicide.
Q & A
Q. Advanced Research Focus
- Population Variability : NHANES data show this compound is often undetectable in the general population but elevated in occupationally exposed groups (geometric mean: 8.0 µg/L ). Reference ranges must account for geographic and occupational heterogeneity.
- Analytical Consistency : Lack of standardized protocols for sample preparation (e.g., hydrolysis methods) and instrument calibration leads to inter-study variability .
- Toxicological Relevance : Measurable levels do not equate to toxicity; thresholds for adverse effects (e.g., nephrotoxicity) remain undefined .
How can researchers improve the integration of this compound data into risk assessment models?
Q. Advanced Research Focus
- Multi-Omics Integration : Combine metabolomic (this compound levels), genomic (GST polymorphisms), and transcriptomic data to predict susceptibility .
- Environmental Fate Modeling : Use GIS-based tools to link urinary biomarker data with spatial acetochlor application rates and soil persistence .
- Dose-Response Analysis : Conduct in vitro assays using human hepatocytes to quantify mercapturate formation kinetics and correlate with in vivo exposure levels .
What future research directions are critical for advancing this compound studies?
Q. Advanced Research Focus
- High-Resolution Mass Spectrometry : Untargeted metabolomics can identify novel degradation products and unexpected conjugates .
- Microbiome Engineering : Optimize microbial consortia for this compound degradation in contaminated sites .
- Longitudinal Cohort Studies : Track agricultural workers over decades to assess chronic health impacts linked to biomarker levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
